molecular formula C17H19BrN4O3 B12263679 6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline

6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B12263679
M. Wt: 407.3 g/mol
InChI Key: QPVOEKRCLWCYRT-UHFFFAOYSA-N
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Description

6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline is a complex organic compound that features a quinazoline core substituted with bromine and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by bromination and subsequent introduction of the morpholine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: This is a common reaction where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the quinazoline core.

Scientific Research Applications

6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: This compound may have potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholine-4-carbonyl)phenylboronic acid
  • 2-bromo-3-(morpholin-4-yl)propionic acid
  • 6-bromo-2-morpholin-4-ylpyridin-3-amine

Uniqueness

6-Bromo-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19BrN4O3

Molecular Weight

407.3 g/mol

IUPAC Name

[4-(6-bromoquinazolin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H19BrN4O3/c18-12-1-2-14-13(9-12)16(20-11-19-14)22-5-8-25-15(10-22)17(23)21-3-6-24-7-4-21/h1-2,9,11,15H,3-8,10H2

InChI Key

QPVOEKRCLWCYRT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=NC4=C3C=C(C=C4)Br

Origin of Product

United States

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